molecular formula C19H19BrN8O3 B11521008 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol

2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol

Cat. No.: B11521008
M. Wt: 487.3 g/mol
InChI Key: NBUWYQDZTIEWBQ-SSDVNMTOSA-N
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Description

2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol is a complex organic compound with a unique structure that includes a triazine ring, a bromine atom, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol typically involves multiple steps. One common method includes the reaction of 4-bromo-6-nitrophenol with a hydrazine derivative, followed by the introduction of the triazine ring through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenol group can lead to the formation of quinones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and other functional groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{2-[4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol
  • 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone

Uniqueness

What sets 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C19H19BrN8O3

Molecular Weight

487.3 g/mol

IUPAC Name

2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromo-6-nitrophenol

InChI

InChI=1S/C19H19BrN8O3/c1-27(2)19-24-17(21-10-12-6-4-3-5-7-12)23-18(25-19)26-22-11-13-8-14(20)9-15(16(13)29)28(30)31/h3-9,11,29H,10H2,1-2H3,(H2,21,23,24,25,26)/b22-11+

InChI Key

NBUWYQDZTIEWBQ-SSDVNMTOSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)NCC3=CC=CC=C3

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)NCC3=CC=CC=C3

Origin of Product

United States

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